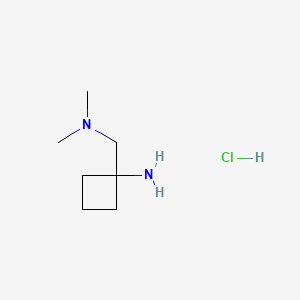
1-((Dimethylamino)methyl)cyclobutan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorhydrate de 1-((diméthylamino)méthyl)cyclobutan-1-amine est un composé organique de formule moléculaire C7H16N2·HCl. Il s'agit d'un dérivé de la cyclobutanamine, où le groupe amino est substitué par un groupe diméthylaminométhyle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du chlorhydrate de 1-((diméthylamino)méthyl)cyclobutan-1-amine implique généralement la réaction de la cyclobutanone avec la diméthylamine en présence d'un agent réducteur. La réaction se déroule par la formation d'un intermédiaire imine, qui est ensuite réduit pour donner l'amine souhaitée. Le sel chlorhydrate est ensuite formé en traitant l'amine avec de l'acide chlorhydrique .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires, mais elles sont optimisées pour une production à grande échelle. Cela inclut l'utilisation de réacteurs à écoulement continu et de systèmes automatisés pour garantir une qualité et un rendement constants. Les conditions de réaction sont soigneusement contrôlées pour minimiser les impuretés et maximiser l'efficacité du processus .
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate de 1-((diméthylamino)méthyl)cyclobutan-1-amine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des N-oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en amines plus simples.
Substitution : Le groupe diméthylamino peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium sont généralement utilisés.
Substitution : Des réactifs comme les halogénoalcanes ou les chlorures d'acyle peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Oxydation : N-oxydes du composé d'origine.
Réduction : Amines plus simples ou produits désalkylés.
Substitution : Diverses cyclobutanamines substituées en fonction des réactifs utilisés.
Applications de la recherche scientifique
Le chlorhydrate de 1-((diméthylamino)méthyl)cyclobutan-1-amine a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme bloc de construction en synthèse organique pour la préparation de molécules plus complexes.
Biologie : Étudié pour ses effets potentiels sur les systèmes biologiques, y compris son interaction avec les récepteurs des neurotransmetteurs.
Médecine : Exploré pour ses effets thérapeutiques potentiels, en particulier dans le domaine de la neuropharmacologie.
Mécanisme d'action
Le mécanisme d'action du chlorhydrate de 1-((diméthylamino)méthyl)cyclobutan-1-amine implique son interaction avec des cibles moléculaires spécifiques, telles que les récepteurs ionotropes du glutamate dans le système nerveux central. Cette interaction module l'activité de ces récepteurs, entraînant des modifications de la signalisation neuronale et des effets thérapeutiques potentiels .
Applications De Recherche Scientifique
1-((Dimethylamino)methyl)cyclobutan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.
Mécanisme D'action
The mechanism of action of 1-((Dimethylamino)methyl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets, such as ionotropic glutamate receptors in the central nervous system. This interaction modulates the activity of these receptors, leading to changes in neuronal signaling and potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Composés similaires
- Chlorhydrate de 1-((diméthylamino)méthyl)cyclopentan-1-amine
- Chlorhydrate de 1-((diméthylamino)méthyl)cyclohexan-1-amine
- Chlorhydrate de 1-((diméthylamino)méthyl)cycloheptan-1-amine
Unicité
Le chlorhydrate de 1-((diméthylamino)méthyl)cyclobutan-1-amine est unique en raison de sa structure cyclique du cyclobutane, qui confère des propriétés chimiques et physiques distinctes par rapport à ses analogues cyclopentane, cyclohexane et cycloheptane.
Propriétés
Formule moléculaire |
C7H17ClN2 |
|---|---|
Poids moléculaire |
164.67 g/mol |
Nom IUPAC |
1-[(dimethylamino)methyl]cyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H16N2.ClH/c1-9(2)6-7(8)4-3-5-7;/h3-6,8H2,1-2H3;1H |
Clé InChI |
SYBSXAOBNMJWPN-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1(CCC1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-hydroxy-5-(2-nitrophenyl)-2-(piperidin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12502334.png)
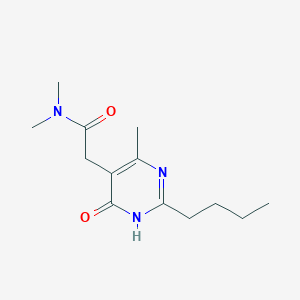
![1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12502354.png)
![Benzhydryl 3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12502358.png)
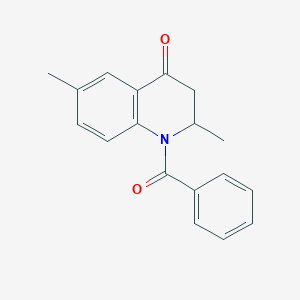
![Methyl 3-{[(2-chloro-4-methylphenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12502373.png)
![[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 3,5-difluorobenzoate](/img/structure/B12502377.png)
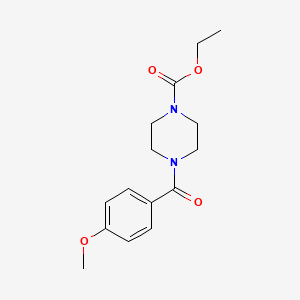
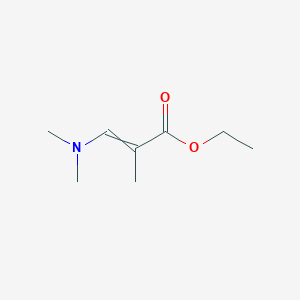
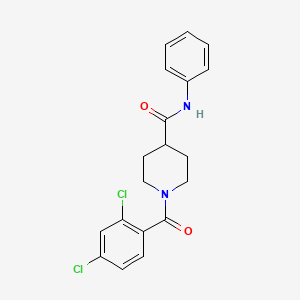
![(S)-2-Chloro-N-[6-methyl-5-[[3-[2-(3-piperidylamino)-4-pyrimidinyl]-2-pyridyl]oxy]-1-naphthyl]benzenesulfonamide](/img/structure/B12502410.png)
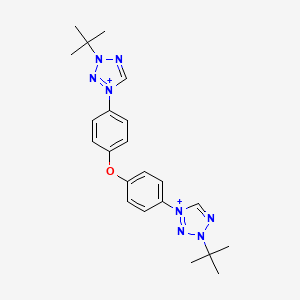
![Ethyl 2-(morpholin-4-yl)-5-{[(4-propoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12502422.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-[(phenoxyacetyl)amino]benzoate](/img/structure/B12502427.png)
